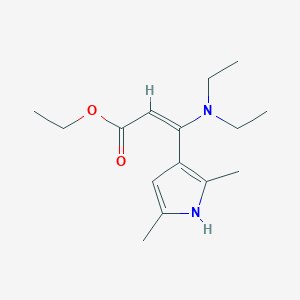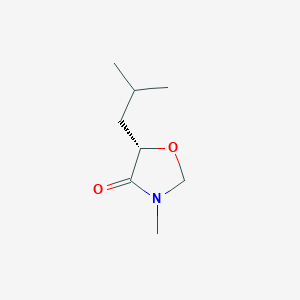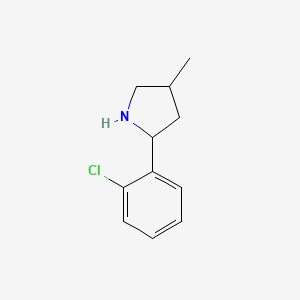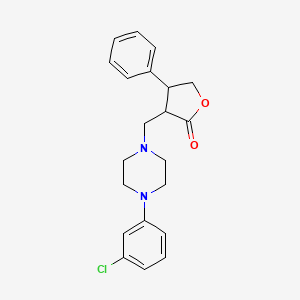
Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide is a chiral phosphine oxide compound It is characterized by the presence of a butyl group attached to an aziridine ring, which is further bonded to a diphenylphosphine oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an aziridine derivative. One common method includes the use of ®-2-butylaziridine as a starting material, which reacts with diphenylphosphine oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic attack on the aziridine ring.
Industrial Production Methods
Industrial production of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide moiety can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine compounds.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, influencing the stereochemistry of the reaction. The aziridine ring and phosphine oxide moiety play crucial roles in stabilizing the transition state and enhancing the enantioselectivity of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene: Another chiral phosphine ligand used in asymmetric catalysis.
®-(+)-BINAP: A widely used chiral diphosphine ligand with high enantioselectivity.
Xantphos: A bidentate phosphine ligand known for its versatility in various catalytic reactions.
Uniqueness
®-(2-Butylaziridin-1-yl)diphenylphosphine oxide is unique due to the presence of the aziridine ring, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metal centers and influence the stereochemistry of reactions makes it a valuable tool in asymmetric synthesis.
Propiedades
Número CAS |
200411-28-5 |
|---|---|
Fórmula molecular |
C18H22NOP |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(2R)-2-butyl-1-diphenylphosphorylaziridine |
InChI |
InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1 |
Clave InChI |
IRQIEPINDRBONN-VTBWFHPJSA-N |
SMILES isomérico |
CCCC[C@@H]1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)

![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)

![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)



![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)

